![molecular formula C16H25BrClNO B1374502 3-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219979-19-7](/img/structure/B1374502.png)
3-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride
Übersicht
Beschreibung
3-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C16H25BrClNO . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a bromo-isopropylphenoxy ethyl group . The exact linear structure formula is not provided in the available resources .Physical And Chemical Properties Analysis
This compound has a molecular weight of 362.73 . Other physical and chemical properties such as boiling point, solubility, and stability are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities : A related compound, (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, was synthesized and tested for its antimicrobial properties. This study demonstrates the potential for similar piperidine derivatives in antimicrobial applications (Ovonramwen et al., 2019).
Metabolic Activity in Obese Rats : Research on a structurally similar compound, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, showed its influence on metabolic activity, such as reduced food intake and weight gain in obese rats (Massicot et al., 1985).
Feeding Behavior and Toxicity : Another study on the effects of 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxyacetate) hydrochloride demonstrated its impact on feeding behavior, highlighting the potential of piperidine derivatives in influencing satiety and obesity (Massicot et al., 1984).
Antibacterial Potential : A study on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, which included compounds related to the piperidine structure, revealed moderate antibacterial activity against various strains, indicating potential medical applications (Iqbal et al., 2017).
Neuroleptic Agent Synthesis : Research on the synthesis of neuroleptic agents, such as 2′-amino-4′-fluoro-4-[4-hydroxy-4-(3-trifluoromethylphenyl)piperidino-2-14C] - butyrophenone, demonstrates the use of piperidine derivatives in the development of compounds for neurological studies (Nakatsuka et al., 1981).
Anti-Acetylcholinesterase Activity : Piperidine derivatives have been evaluated for their anti-acetylcholinesterase (anti-AChE) activity. A study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives found that these compounds have significant potential in this area (Sugimoto et al., 1990).
Enantiomeric Resolution Studies : The enantiomeric resolution of piperidine derivatives, such as 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, on a Chiralpak IA column, was explored. This research contributes to the understanding of chirality in piperidine derivatives (Ali et al., 2016).
Cytotoxic and Anticancer Agents : A study on the synthesis of 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols highlighted their significant cytotoxicity toward various cells, suggesting potential applications in cancer research (Dimmock et al., 1998).
Safety And Hazards
Safety information for this compound suggests that it should be handled with care. Precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and keeping away from heat/sparks/open flames/hot surfaces . More specific hazard information is not provided in the available resources .
Eigenschaften
IUPAC Name |
3-[2-(2-bromo-4-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO.ClH/c1-12(2)14-5-6-16(15(17)10-14)19-9-7-13-4-3-8-18-11-13;/h5-6,10,12-13,18H,3-4,7-9,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIYFJDCXXYJSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCCC2CCCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![10-Bromo-2-iodo-9-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B1374421.png)
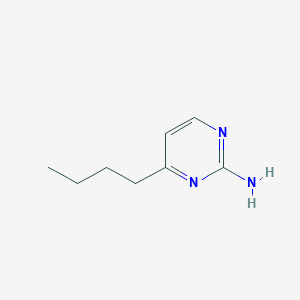
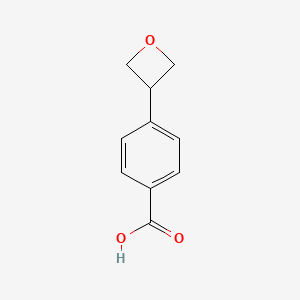
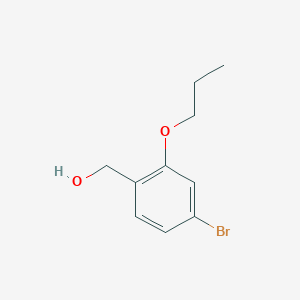
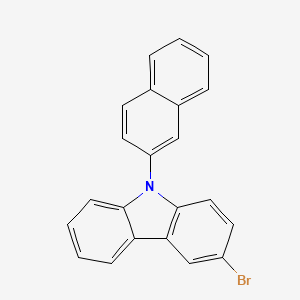
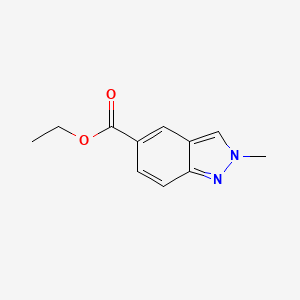
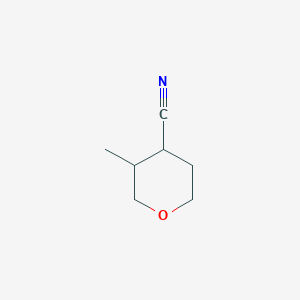

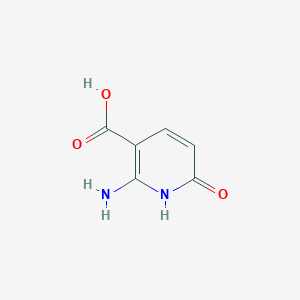
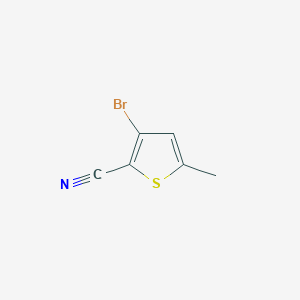

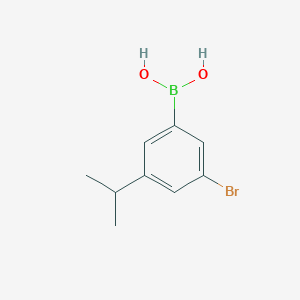
![3-Azetidinyl 5-bromo[1,1'-biphenyl]-2-yl etherhydrochloride](/img/structure/B1374441.png)